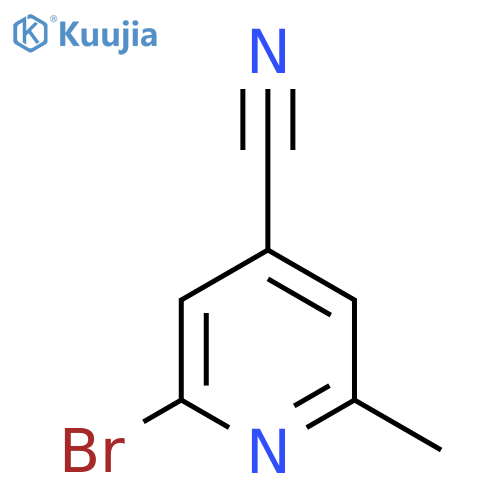

Cas no 25462-99-1 (2-Bromo-6-methylisonicotinonitrile)

2-Bromo-6-methylisonicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 25462-99-1

- 2-Bromo-6-methylisonicotinonitrile

- 2-Bromo-6-methyl-4-pyridinecarbonitrile

- DTXSID801279991

- 2-bromo-6-methylpyridine-4-carbonitrile

- CS-0377034

- SCHEMBL4930877

- 4-Pyridinecarbonitrile, 2-bromo-6-methyl-

- DB-164192

- G74825

-

- インチ: 1S/C7H5BrN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3

- InChIKey: RYLREKDAVDSALX-UHFFFAOYSA-N

- SMILES: BrC1=CC(C#N)=CC(C)=N1

計算された属性

- 精确分子量: 195.96361g/mol

- 同位素质量: 195.96361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 10

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 36.7Ų

じっけんとくせい

- 密度みつど: 1.61±0.1 g/cm3(Predicted)

- Boiling Point: 259.1±35.0 °C(Predicted)

- 酸度系数(pKa): -1.86±0.10(Predicted)

2-Bromo-6-methylisonicotinonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A369632-250mg |

2-Bromo-6-methylisonicotinonitrile |

25462-99-1 | 98% | 250mg |

$274.0 | 2024-07-28 | |

| Aaron | AR01Q5DL-25mg |

4-Pyridinecarbonitrile, 2-bromo-6-methyl- |

25462-99-1 | 95% | 25mg |

$279.00 | 2025-02-17 | |

| Aaron | AR01Q5DL-10mg |

4-Pyridinecarbonitrile, 2-bromo-6-methyl- |

25462-99-1 | 95% | 10mg |

$164.00 | 2025-02-17 | |

| Ambeed | A369632-100mg |

2-Bromo-6-methylisonicotinonitrile |

25462-99-1 | 98% | 100mg |

$162.0 | 2024-07-28 | |

| Ambeed | A369632-1g |

2-Bromo-6-methylisonicotinonitrile |

25462-99-1 | 98% | 1g |

$738.0 | 2024-07-28 | |

| Aaron | AR01Q5DL-100mg |

4-Pyridinecarbonitrile, 2-bromo-6-methyl- |

25462-99-1 | 95% | 100mg |

$464.00 | 2025-02-17 |

2-Bromo-6-methylisonicotinonitrile 関連文献

-

1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

2-Bromo-6-methylisonicotinonitrileに関する追加情報

Introduction to 2-Bromo-6-Methylisonicotinonitrile (CAS No. 25462-99-1)

2-Bromo-6-methylisonicotinonitrile, also known by its CAS number 25462-99-1, is a chemical compound that has garnered significant attention in the fields of organic synthesis and pharmacology. This compound belongs to the class of isonicotinonitriles, which are derivatives of isonicotinic acid, and it incorporates a bromine atom at the 2-position and a methyl group at the 6-position of the isonicotinonitrile framework. The unique combination of functional groups in this molecule makes it a valuable building block in various chemical reactions and drug discovery processes.

The structure of 2-bromo-6-methylisonicotinonitrile consists of a pyridine ring with a nitrile group at position 3, a bromine atom at position 2, and a methyl group at position 6. This arrangement imparts specific electronic and steric properties to the molecule, which are crucial for its reactivity and applications. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the development of potential anti-cancer agents and enzyme inhibitors.

One of the most notable advancements involving cas no 25462-99-1 is its use as an intermediate in the construction of heterocyclic compounds. Researchers have employed this compound in Suzuki-Miyaura coupling reactions, where the bromine atom serves as a leaving group, enabling the formation of biaryl structures with high efficiency. These biaryl compounds have been shown to exhibit promising pharmacological activities, including anti-inflammatory and anti-proliferative effects.

In addition to its role in organic synthesis, 2-bromo-6-methylisonicotinonitrile has been explored for its potential in medicinal chemistry. For instance, studies have demonstrated that derivatives of this compound can modulate key enzymes involved in cellular signaling pathways, such as kinases and proteases. This modulation could lead to novel therapeutic strategies for treating various diseases, including cancer and neurodegenerative disorders.

The synthesis of cas no 25462-99-1 typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the bromination of isonicotinonitriles followed by alkylation or acylation steps to introduce the methyl group at position 6. The optimization of these steps has been a focus of recent research efforts, with particular emphasis on developing environmentally friendly and cost-effective methodologies.

The physical properties of 2-bromo-6-methylisonicotinonitrile, such as its melting point, solubility, and stability under different conditions, are critical factors that influence its applications. Studies have shown that this compound exhibits good thermal stability and moderate solubility in organic solvents, making it suitable for use in various chemical transformations. Furthermore, its ability to participate in nucleophilic substitution reactions has been exploited in the design of novel synthetic routes for complex molecules.

In conclusion, cas no 25462-99-1, or 2-bromo-6-methylisonicotinonitrile, stands out as an important compound in modern chemistry due to its versatility and reactivity. Its applications span across organic synthesis, medicinal chemistry, and materials science, with ongoing research continuing to uncover new potential uses. As advancements in synthetic methods and understanding of its properties progress, this compound is likely to play an even more significant role in driving innovation across these fields.

25462-99-1 (2-Bromo-6-methylisonicotinonitrile) Related Products

- 2228410-11-3(tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)

- 2386282-95-5(Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-)

- 2137826-11-8(1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-)

- 3854-02-2(2-Pyrrolidinone,1-[4-(dimethylamino)-2-butyn-1-yl]-)

- 2172291-50-6(2-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methylpropanoic acid)

- 1172308-86-9(2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide)

- 2137943-26-9(Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl-)

- 2137695-25-9(5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride)

- 1805062-06-9(Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)

- 2228147-75-7(1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol)